![molecular formula C20H19IN2O4 B2467575 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide CAS No. 851403-94-6](/img/structure/B2467575.png)
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide, also known as IQM-9, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. It is a quinoline derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Psycho- and Neurotropic Properties : A study by Podolsky et al. (2017) explored the psycho- and neurotropic properties of novel quinolinone derivatives, including substances closely related to N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide. The research found that some of these substances exhibited specific sedative effects and considerable anti-amnesic activity, making them of interest for further studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Synthesis Methodologies : Joshua et al. (2008) reported a new and efficient synthesis method for related compounds, focusing on dopamine D2 receptor ligands. This synthesis method employed a new iodination technique, which could be relevant for the synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide (Joshua, Sharma, & Abrams, 2008).
Metabolite Synthesis : Research by Mizuno et al. (2006) involved the synthesis of metabolites of quinoline derivatives. This study is relevant for understanding the metabolic pathways and potential bioactive metabolites of compounds similar to N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Novel Synthetic Methods : A study by Yang et al. (2013) presented a method for synthesizing novel quinoline derivatives, which could potentially include N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide. This method utilized intramolecular Friedel-Crafts acylation reactions, offering an efficient way to create a variety of quinoline-based compounds (Yang, Liang, Zuo, & Long, 2013).
Antiviral Agent Synthesis : Elzahabi et al. (2017) synthesized novel quinoxaline derivatives, including compounds structurally related to N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide, and evaluated them as antiviral agents. This suggests potential applications of similar compounds in antiviral research (Elzahabi, 2017).
Inhibitor for c-Jun N-terminal Kinases : A study by Abad et al. (2020) synthesized new quinoxaline derivatives and evaluated them as inhibitors for c-Jun N-terminal kinases, a key target in cancer therapy. This indicates the potential use of quinoline derivatives in cancer research (Abad, El Bakri, Lai, Karthikeyan, Ramli, Ferfra, Mague, & Essassi, 2020).
Propiedades
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O4/c1-26-16-7-8-17(27-2)18-14(16)11-12(19(24)23-18)9-10-22-20(25)13-5-3-4-6-15(13)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJARQBKOBDUFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.